molecular formula C10H13NO B186781 1-(Benzylideneamino)propan-2-ol CAS No. 5456-01-9

1-(Benzylideneamino)propan-2-ol

Cat. No. B186781
CAS RN: 5456-01-9
M. Wt: 163.22 g/mol
InChI Key: BTMWXMBVBRUMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylideneamino)propan-2-ol, also known as benzylideneamino propanol (BAP), is a chiral molecule that has been widely used in organic synthesis and as a chiral auxiliary in asymmetric synthesis. It has also been found to have potential applications in the pharmaceutical industry due to its unique chemical structure and properties.

Mechanism Of Action

The mechanism of action of BAP is not fully understood, but it is believed to act through a chiral induction process. BAP can form a complex with a substrate, which can then undergo a reaction with high enantioselectivity.

Biochemical And Physiological Effects

BAP has been found to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have no significant effect on the growth or viability of cells in vitro. However, further research is needed to fully understand the biochemical and physiological effects of BAP.

Advantages And Limitations For Lab Experiments

One of the main advantages of BAP is its high enantioselectivity in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, BAP can be expensive and may not be suitable for large-scale production. It also has limited solubility in some solvents, which can affect its effectiveness as a catalyst.

Future Directions

There are several potential future directions for research on BAP. One area of interest is the development of new synthetic methods for BAP and its derivatives. Another area of research is the exploration of BAP's potential applications in the pharmaceutical industry, such as its use as a chiral auxiliary in drug synthesis. Additionally, further studies are needed to fully understand the mechanism of action and potential physiological effects of BAP.

Synthesis Methods

The synthesis of BAP can be achieved through a variety of methods, including the condensation of benzaldehyde and amino propanol in the presence of a catalyst, or the reduction of 1-(Benzylideneamino)propan-2-olminoacetone using sodium borohydride. These methods have been extensively studied and optimized to provide high yields and purity of BAP.

Scientific Research Applications

BAP has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has been found to be an effective catalyst in a variety of reactions, including the aldol reaction, Mannich reaction, and Michael addition. BAP has also been used in the synthesis of natural products and pharmaceutical intermediates.

properties

CAS RN

5456-01-9

Product Name

1-(Benzylideneamino)propan-2-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(benzylideneamino)propan-2-ol

InChI

InChI=1S/C10H13NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,8-9,12H,7H2,1H3

InChI Key

BTMWXMBVBRUMPM-UHFFFAOYSA-N

SMILES

CC(CN=CC1=CC=CC=C1)O

Canonical SMILES

CC(CN=CC1=CC=CC=C1)O

Other CAS RN

5456-01-9

Origin of Product

United States

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